

3-Chlorothiophene-2-carboxamide CAS number and properties

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Compound of Interest

Compound Name: 3-Chlorothiophene-2-carboxamide

Cat. No.: B136292

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Technical Guide: 3-Chlorothiophene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorothiophene-2-carboxamide is a halogenated heterocyclic compound belonging to the thiophene carboxamide class of molecules. Thiophene and its derivatives are recognized as important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The presence of the chlorine atom and the carboxamide functional group on the thiophene ring is expected to modulate the compound's physicochemical properties and biological activity, making it a molecule of interest for further investigation in drug discovery and materials science. This document provides a comprehensive overview of its chemical properties, a detailed potential synthesis protocol, and an analysis of its potential biological significance based on related structures.

Chemical and Physical Properties

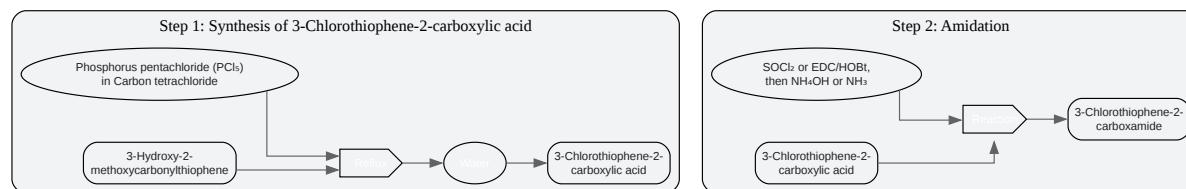
3-Chlorothiophene-2-carboxamide is a solid at room temperature with the following properties:

Property	Value	Reference
CAS Number	147123-68-0	[1]
Molecular Formula	C ₅ H ₄ CINOS	[1]
Molecular Weight	161.61 g/mol	[1]
Melting Point	105 °C	
Appearance	White to off-white crystalline solid (Expected)	
Solubility	Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols.	

Synthesis

While a specific, detailed experimental protocol for the synthesis of **3-Chlorothiophene-2-carboxamide** is not readily available in the literature, a plausible and commonly employed synthetic route involves the amidation of 3-chlorothiophene-2-carboxylic acid. A high-level three-step synthesis has been reported, starting from an unspecified precursor.

A potential synthetic workflow is outlined below:



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Caption: Proposed two-step synthesis of **3-Chlorothiophene-2-carboxamide**.

Experimental Protocol: Synthesis of 3-Chlorothiophene-2-carboxylic acid (Precursor)

This protocol is adapted from the known synthesis of the precursor carboxylic acid.

Materials:

- 3-Hydroxy-2-methoxycarbonyl-thiophene
- Phosphorus pentachloride (PCl_5)
- Carbon tetrachloride (CCl_4), absolute
- Sodium bicarbonate (NaHCO_3)
- Activated carbon
- Hydrochloric acid (HCl)
- Water (H_2O)

Procedure:

- Dissolve 52.1 g of phosphorus pentachloride in 600 mL of absolute carbon tetrachloride and bring the solution to a boil.
- Add a solution of 15.8 g of 3-hydroxy-2-methoxycarbonyl-thiophene in 200 mL of carbon tetrachloride dropwise over 3 hours.
- Reflux the mixture for 13 hours.
- Distill off the carbon tetrachloride and evaporate the remaining mixture almost to dryness under vacuum.
- Cool the residue and cautiously add 450 mL of water dropwise.

- Heat the mixture to boiling and then allow it to cool.
- Filter the resulting precipitate under suction.
- Boil the precipitate with 10 g of activated carbon in a solution of 25 g of sodium bicarbonate.
- Filter the hot solution to remove the activated carbon.
- Cool the filtrate and acidify with hydrochloric acid to precipitate the product.
- Collect the 3-chlorothiophene-2-carboxylic acid by filtration. The expected melting point is 185-186 °C.

Experimental Protocol: Amidation of 3-Chlorothiophene-2-carboxylic acid

This is a general procedure for the amidation of a carboxylic acid.

Method 1: Using Thionyl Chloride

Materials:

- 3-Chlorothiophene-2-carboxylic acid
- Thionyl chloride (SOCl_2)
- Anhydrous dichloromethane (DCM) or toluene
- Ammonium hydroxide (NH_4OH) or ammonia gas (NH_3)

Procedure:

- Suspend 3-chlorothiophene-2-carboxylic acid in an excess of thionyl chloride.
- Gently reflux the mixture for 2-3 hours until the solid dissolves and gas evolution ceases.
- Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-chlorothiophene-2-carbonyl chloride.

- Dissolve the crude acid chloride in an anhydrous solvent such as DCM or toluene.
- Cool the solution in an ice bath and add concentrated ammonium hydroxide dropwise with vigorous stirring, or bubble ammonia gas through the solution.
- Allow the reaction to warm to room temperature and stir for several hours.
- Quench the reaction with water and separate the organic layer.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield **3-chlorothiophene-2-carboxamide**.

Method 2: Using Coupling Reagents

Materials:

- 3-Chlorothiophene-2-carboxylic acid
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- 1-Hydroxybenzotriazole (HOBr)
- Anhydrous N,N-dimethylformamide (DMF)
- Ammonium chloride (NH₄Cl)
- Diisopropylethylamine (DIPEA)

Procedure:

- Dissolve 3-chlorothiophene-2-carboxylic acid in anhydrous DMF.
- Add EDC (1.2 equivalents) and HOBr (1.1 equivalents) to the solution and stir at room temperature for 30 minutes.
- Add ammonium chloride (1.5 equivalents) followed by DIPEA (2.5 equivalents).

- Stir the reaction mixture at room temperature overnight.
- Pour the reaction mixture into water and extract with ethyl acetate.
- Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography to afford **3-chlorothiophene-2-carboxamide**.

Spectroscopic Properties (Predicted)

As experimental spectroscopic data for **3-Chlorothiophene-2-carboxamide** is not readily available, the following are predicted characteristics based on its structure and data from similar compounds.

¹H NMR Spectroscopy

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)
Thiophene H-4	~7.1 - 7.3	Doublet	$J \approx 5-6$
Thiophene H-5	~7.5 - 7.7	Doublet	$J \approx 5-6$
Amide -NH ₂	~5.5 - 7.5 (broad)	Singlet	-

The thiophene protons will appear as two doublets in the aromatic region. The amide protons will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon	Predicted Chemical Shift (ppm)
Thiophene C-2	~162 - 165
Thiophene C-3	~128 - 132
Thiophene C-4	~125 - 128
Thiophene C-5	~130 - 134
Carbonyl C=O	~165 - 170

The carbonyl carbon will be in the downfield region typical for amides. The thiophene carbons will resonate in the aromatic region, with the carbon bearing the chlorine atom and the carbon attached to the carboxamide group being significantly influenced by these substituents.

IR Spectroscopy

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
N-H Stretch	3100 - 3500	Strong, Broad (two bands for primary amide)
C=O Stretch (Amide I)	1630 - 1695	Strong
N-H Bend (Amide II)	1550 - 1640	Medium
C-N Stretch	1350 - 1450	Medium
C-Cl Stretch	600 - 800	Medium-Strong

The IR spectrum will be characterized by strong absorptions corresponding to the N-H and C=O stretching vibrations of the primary amide group.

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 161 and an [M+2]⁺ peak at m/z 163 with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom.

Predicted Fragmentation Pattern:

- Loss of NH₂: A significant fragment at m/z 145 corresponding to the [M-NH₂]⁺ acylium ion.
- Loss of CONH₂: A fragment at m/z 117 corresponding to the [M-CONH₂]⁺ chlorothiophene radical cation.
- Loss of Cl: A fragment at m/z 126 corresponding to the [M-Cl]⁺ ion.

Potential Biological Activities and Applications

While there is no specific biological data for **3-Chlorothiophene-2-carboxamide**, the thiophene carboxamide scaffold is prevalent in many biologically active compounds. Research on structurally related molecules suggests potential applications in the following areas:

- Anticancer Activity: Many thiophene carboxamide derivatives have been investigated as potential anticancer agents. They have been shown to act through various mechanisms, including the inhibition of kinases and tubulin polymerization. The specific substitution pattern on the thiophene ring and the nature of the amide substituent are crucial for activity.
- Antimicrobial Activity: Thiophene-based compounds have a long history as antimicrobial agents. Thiophene carboxamides have been reported to exhibit antibacterial and antifungal properties. The chlorine substituent may enhance this activity.
- Antiviral Activity: Some heterocyclic carboxamides, including thiophene derivatives, have been identified as inhibitors of viral replication, for instance, against norovirus.
- Enzyme Inhibition: The thiophene ring can act as a bioisostere for a phenyl ring, and thiophene carboxamides have been designed as inhibitors for various enzymes implicated in disease.

It is important to note that these are potential applications based on the broader class of thiophene carboxamides, and the specific biological profile of **3-Chlorothiophene-2-carboxamide** would need to be determined through experimental studies.

Conclusion

3-Chlorothiophene-2-carboxamide is a readily accessible synthetic building block with potential for further chemical modification and biological evaluation. The synthetic routes outlined provide a practical approach for its preparation in a laboratory setting. Based on the known bioactivities of related thiophene carboxamides, this compound represents a valuable starting point for the design and discovery of new therapeutic agents. Further research is warranted to fully elucidate its spectroscopic properties, reactivity, and biological potential.

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References

- 1. novaresearch.unl.pt [novaresearch.unl.pt]
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